molecular formula C11H11N B12828896 3-Methyl-4-vinyl-1H-indole

3-Methyl-4-vinyl-1H-indole

Cat. No.: B12828896
M. Wt: 157.21 g/mol
InChI Key: NWQLINYLHVILRY-UHFFFAOYSA-N
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Description

3-Methyl-4-vinyl-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological importance and are prevalent in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a methyl group at the third position and a vinyl group at the fourth position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-vinyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach includes the cyclization of o-toluidides .

Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, which are efficient and cost-effective. These reactions can be carried out in a one-pot process, combining aryl hydrazines, ketones, and alkyl halides to generate the desired indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-vinyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed:

Scientific Research Applications

3-Methyl-4-vinyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-vinyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction. The compound’s effects are mediated through its binding to specific proteins and modulation of their activity .

Comparison with Similar Compounds

    3-Methylindole: Similar structure but lacks the vinyl group.

    4-Vinylindole: Similar structure but lacks the methyl group.

    Indole: The parent compound without any substituents.

Comparison: 3-Methyl-4-vinyl-1H-indole is unique due to the presence of both methyl and vinyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-ethenyl-3-methyl-1H-indole

InChI

InChI=1S/C11H11N/c1-3-9-5-4-6-10-11(9)8(2)7-12-10/h3-7,12H,1H2,2H3

InChI Key

NWQLINYLHVILRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC(=C12)C=C

Origin of Product

United States

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